2-(Benzyloxy)-4,6-dimethoxypyrimidine
Description
Properties
CAS No. |
172898-76-9 |
|---|---|
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
4,6-dimethoxy-2-phenylmethoxypyrimidine |
InChI |
InChI=1S/C13H14N2O3/c1-16-11-8-12(17-2)15-13(14-11)18-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |
InChI Key |
NPVXJBKJPAEDDT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)OCC2=CC=CC=C2)OC |
Canonical SMILES |
COC1=CC(=NC(=N1)OCC2=CC=CC=C2)OC |
Synonyms |
Pyrimidine, 4,6-dimethoxy-2-(phenylmethoxy)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrimidine derivatives with substituents at the 2-, 4-, and 6-positions exhibit distinct physicochemical and biological properties. Below is a comparative analysis:
Physicochemical Properties
- Lipophilicity: The benzyloxy group in this compound enhances membrane permeability compared to hydroxyl or amino analogs .
- Symmetry and Crystallinity : 4,6-Dimethoxypyrimidine’s mirror-plane symmetry enables equivalent coordination layers in clathrate complexes, unlike asymmetric analogs like 4-methoxypyrimidine .
Key Research Findings
- Herbicidal Hybrids : Pyrimidine–N-heterocycle hybrids containing 4,6-dimethoxypyrimidine show promise as next-generation herbicides, with activity dependent on substituent diversity .
- Structure-Activity Relationships (SAR): Methoxy groups at 4,6-positions enhance antitrypanosomal activity, while methyl groups reduce potency .
- Steric Limitations: The 4,6-dimethoxy substitution prevents coordination in Fe–Ag/Au complexes, limiting its utility in spin-crossover materials compared to mono-methoxy analogs .
Preparation Methods
Reaction Mechanism and Protocol
The most widely documented method involves substituting the chlorine atom at position 2 of 2-chloro-4,6-dimethoxypyrimidine with a benzyloxy group. This SNAr (nucleophilic aromatic substitution) reaction proceeds under basic conditions, typically using sodium hydride (NaH) to deprotonate benzyl alcohol, generating a benzyloxide ion that attacks the electron-deficient pyrimidine ring.
Procedure :
-
Reactants :
-
Steps :
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Dissolve 2-chloro-4,6-dimethoxypyrimidine and benzyl alcohol in anhydrous DMF under inert atmosphere.
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Cool the mixture to 0–5°C (ice bath) and slowly add NaH to avoid exothermic runaway.
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Stir the reaction at room temperature for 1–2 hours.
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Quench with ice-cold water, extract with ethyl acetate, and purify via column chromatography.
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Key Parameters :
Table 1: Optimized Reaction Conditions for Direct Alkoxylation
| Parameter | Value/Range | Role |
|---|---|---|
| Solvent | DMF | Polar aprotic, enhances reactivity |
| Temperature | 0°C → room temperature | Controls exothermicity |
| Molar Ratio (Py:PhCH2OH:NaH) | 1:1.2:1.5 | Ensures complete substitution |
| Reaction Time | 1–2 hours | Balances conversion vs. side reactions |
Synthesis of 2-Chloro-4,6-dimethoxypyrimidine Precursor
Three-Step Process from Malononitrile
The precursor 2-chloro-4,6-dimethoxypyrimidine is synthesized via:
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Salt Formation : Malononitrile reacts with methanol and HCl under pressure to form dimethyl propylenediimine dihydrochloride.
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Cyanamide Reaction : Treatment with potassium hydroxide and cyanamide yields 3-amino-3-methoxy-N-cyano-2-propeneimine.
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Condensation : Cyclization with HCl gas in the presence of a catalyst produces the chlorinated pyrimidine.
Example :
Dichloropyrimidine Methoxylation
An alternative route methoxylates 4,6-dichloropyrimidine using sodium methoxide (NaOMe) in methanol at 65°C for 24 hours.
Key Insight :
-
Selective substitution at positions 4 and 6 occurs first due to steric and electronic factors, leaving position 2 reactive for subsequent benzyloxylation.
Alternative Pathways and Modifications
Sequential Functionalization of Dihydroxypyrimidines
Industrial Scalability and Green Chemistry
Q & A
Q. 1.1. What are the key synthetic pathways for 2-(Benzyloxy)-4,6-dimethoxypyrimidine, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or etherification. For example, benzyloxy groups can be introduced via alkylation of 4,6-dimethoxy-2-hydroxypyrimidine using benzyl bromide under alkaline conditions (e.g., NaH or K₂CO₃ in DMF). Yield optimization requires precise stoichiometric ratios (1:1.2 pyrimidine:benzyl bromide) and inert atmospheres to prevent oxidation. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) may enhance reaction efficiency by ~15–20% . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.
Q. 1.2. How is the structural integrity of this compound validated in synthetic workflows?
Structural confirmation relies on:
- ¹H/¹³C NMR : Key signals include benzyl aromatic protons (δ 7.3–7.5 ppm) and pyrimidine methoxy groups (δ 3.8–4.0 ppm).
- Mass spectrometry : ESI-MS ([M+H]⁺ expected at m/z 277.1 for C₁₃H₁₄N₂O₃).
- X-ray crystallography : Single-crystal analysis resolves bond angles and confirms regioselectivity, as demonstrated for analogous pyrimidine derivatives .
Advanced Research Questions
Q. 2.1. What computational methods are effective in predicting the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to predict sites for Suzuki-Miyaura coupling. The benzyloxy group’s electron-withdrawing nature lowers the LUMO energy at C-2, favoring palladium-catalyzed coupling at this position. Solvent effects (DMF vs. THF) are simulated using the SMD model to optimize reaction kinetics .
Q. 2.2. How can contradictions in reported spectroscopic data for this compound be resolved?
Discrepancies in NMR or IR data often arise from solvent effects or impurities. Strategies include:
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and excludes adducts.
- 2D NMR (HSQC, HMBC) : Correlates proton-carbon connectivity to distinguish regioisomers.
- Cross-validation with crystallographic data : Compare experimental bond lengths/angles with X-ray structures of related compounds .
Q. 2.3. What role does this compound play in kinase inhibitor design?
The pyrimidine core serves as a ATP-binding site mimic. The benzyloxy group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted inhibitors. Structure-activity relationship (SAR) studies show that substituting the methoxy groups with halogens (e.g., Cl) increases inhibitory potency against EGFR by ~30% .
Q. 2.4. How does the compound’s stability under acidic/basic conditions impact its use in multi-step syntheses?
- Acidic conditions : Protonation at N-1 destabilizes the ring, leading to hydrolysis of methoxy groups (t₁/₂ ~2 h in 1M HCl).
- Basic conditions : Stable in pH <10, but strong bases (e.g., NaOH) cleave the benzyl ether via SN2 mechanisms.
Mitigation : Use mild bases (e.g., NaHCO₃) and low temperatures (<0°C) during functionalization .
Methodological Challenges and Solutions
Q. 3.1. What strategies improve regioselectivity in derivatizing the pyrimidine ring?
- Directed ortho-metalation : Use of directing groups (e.g., dimethylamino) at C-4 enables selective functionalization.
- Protecting group chemistry : Temporary protection of the benzyloxy moiety with TMSCl prevents unwanted side reactions during halogenation .
Q. 3.2. How are batch-to-batch purity variations addressed in catalytic applications?
- Quality control : Implement UPLC-MS (95% ACN/water, 0.1% formic acid) to detect trace impurities (<0.5%).
- Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity, critical for reproducibility in catalysis .
Emerging Research Directions
Q. 4.1. Can this compound serve as a photoaffinity label for studying enzyme-ligand interactions?
Yes, incorporation of a diazirine group at the benzyl position enables UV-induced crosslinking with target proteins. Subsequent LC-MS/MS identifies binding pockets, as validated in proteasome inhibitor studies .
Q. 4.2. What advancements in flow chemistry apply to its large-scale functionalization?
Continuous flow reactors with immobilized catalysts (e.g., Pd/C) reduce reaction times from hours to minutes. For example, hydrogenolysis of the benzyl group achieves >90% conversion at 50°C and 10 bar H₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
